t-Boc-N-amido-PEG2-NHS ester
Overview
Description
t-Boc-N-amido-PEG2-NHS ester: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine group. The PEG spacer in the compound increases its solubility in aqueous media, making it highly useful in various biochemical applications .
Mechanism of Action
Target of Action
The primary target of t-Boc-N-amido-PEG2-NHS ester is the primary amine groups (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains an NHS ester and a t-Boc protected amine group . The NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable amide bond with primary amine groups. This can lead to the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The deprotection of the t-boc group to form a free amine occurs under mild acidic conditions , suggesting that pH could be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG2-NHS ester plays a significant role in biochemical reactions. The t-Boc group can be deprotected under mild acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, which results in stable and irreversible conjugates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its ability to label proteins and other amine-containing molecules . By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects may vary depending on the particular proteins or molecules that are labeled.
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester group, which can react with primary amines (-NH2) to form stable amide bonds . This allows it to label proteins, amine-modified oligonucleotides, and other amine-containing molecules. The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The t-Boc group can be deprotected under mild acidic conditions to form a free amine This suggests that the compound may have different effects at different time points depending on the pH of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG2-NHS ester typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting the amine with a PEG derivative to form a PEGylated amine.
Protection: The amine group is then protected using a tert-butyloxycarbonyl (t-Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Activation: The protected PEGylated amine is then reacted with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form a free amine
Substitution: The NHS ester group can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules
Common Reagents and Conditions:
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Aqueous or organic solvents, depending on the solubility of the reactants
Major Products:
Deprotection: Free amine derivative.
Substitution: Amine-labeled proteins, peptides, or oligonucleotides
Scientific Research Applications
Chemistry:
Bioconjugation: t-Boc-N-amido-PEG2-NHS ester is widely used in bioconjugation reactions to label proteins, peptides, and oligonucleotides
Biology:
Protein Labeling: It is used to label primary amines in proteins, facilitating various biochemical assays and studies
Medicine:
Drug Delivery: The compound is used in the development of drug delivery systems, where the PEG spacer enhances the solubility and stability of the drug molecules
Industry:
Comparison with Similar Compounds
- t-Boc-N-amido-PEG1-NHS ester
- t-Boc-N-amido-PEG3-NHS ester
- t-Boc-N-amido-PEG4-NHS ester
- t-Boc-N-amido-PEG5-NHS ester
- t-Boc-N-amido-PEG6-NHS ester
Uniqueness:
- PEG Spacer Length: t-Boc-N-amido-PEG2-NHS ester has a PEG spacer length of two ethylene glycol units, which provides a balance between solubility and flexibility .
- Versatility: The combination of t-Boc protection and NHS ester activation makes it highly versatile for various bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXIPYAXFROBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
778648-12-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778648-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101103446 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778648-12-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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